Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes both pyridine and imidazo[1,2-a]pyridine moieties, makes it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents and functional groups.
Imidazole derivatives: Compounds containing an imidazole ring, which may have different biological properties.
The uniqueness of this compound lies in its specific combination of pyridine and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-14(11-6-8-16-9-7-11)18-10-4-3-5-12(18)17-13/h3-10H,2H2,1H3 |
InChI Key |
UFFAHHSXXQVJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=NC=C3 |
Origin of Product |
United States |
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